9H-Fluorene, 9-(2,4,6-cycloheptatrien-1-ylidene)-2,7-bis(phenylethynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Fluorene, 9-(2,4,6-cycloheptatrien-1-ylidene)-2,7-bis(phenylethynyl)- is a complex organic compound known for its unique structure and properties This compound is part of the fluorene family, which is characterized by a tricyclic aromatic hydrocarbon structure
Preparation Methods
The synthesis of 9H-Fluorene, 9-(2,4,6-cycloheptatrien-1-ylidene)-2,7-bis(phenylethynyl)- typically involves multi-step organic reactions. The process begins with the preparation of the fluorene core, followed by the introduction of the cycloheptatrienylidene group through a series of cyclization reactions. The phenylethynyl groups are then added using palladium-catalyzed coupling reactions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include halogens, acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9H-Fluorene, 9-(2,4,6-cycloheptatrien-1-ylidene)-2,7-bis(phenylethynyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other fluorene derivatives with different substituents. For example:
- 9H-Fluorene, 9-(2,4,6-cycloheptatrien-1-ylidene)-2-(1-naphthalenylethynyl)-7-phenyl-
- 9H-Fluorene, 9-(2,4,6-cycloheptatrien-1-ylidene)-2,7-diphenyl-
These compounds share a similar core structure but differ in the nature and position of the substituents. The unique combination of substituents in 9H-Fluorene, 9-(2,4,6-cycloheptatrien-1-ylidene)-2,7-bis(phenylethynyl)- gives it distinct chemical and physical properties, making it suitable for specific applications.
Properties
CAS No. |
834906-56-8 |
---|---|
Molecular Formula |
C36H22 |
Molecular Weight |
454.6 g/mol |
IUPAC Name |
9-cyclohepta-2,4,6-trien-1-ylidene-2,7-bis(2-phenylethynyl)fluorene |
InChI |
InChI=1S/C36H22/c1-2-10-16-31(15-9-1)36-34-25-29(19-17-27-11-5-3-6-12-27)21-23-32(34)33-24-22-30(26-35(33)36)20-18-28-13-7-4-8-14-28/h1-16,21-26H |
InChI Key |
RCTKKLDMMGSLQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=CC(=C2C3=C(C=CC(=C3)C#CC4=CC=CC=C4)C5=C2C=C(C=C5)C#CC6=CC=CC=C6)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.